molecular formula C15H14ClN3O2S B8738700 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-27-9

6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B8738700
CAS No.: 89725-27-9
M. Wt: 335.8 g/mol
InChI Key: QGUSVRQLUVIZBK-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzimidazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in developing new drugs, particularly as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which forms the core structure of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, similar to the 2-methylphenyl group in the target compound.

    5-Chlorobenzimidazole: A compound with a chlorine atom at the 5-position, similar to the target compound.

Uniqueness

What sets this compound apart from other benzimidazole derivatives is the combination of the chlorine atom, the 2-methylphenyl group, and the sulfonamide group. This unique combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89725-27-9

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

6-chloro-2-[(2-methylphenyl)methyl]-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C15H14ClN3O2S/c1-9-4-2-3-5-10(9)6-15-18-12-7-11(16)14(22(17,20)21)8-13(12)19-15/h2-5,7-8H,6H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

QGUSVRQLUVIZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 ml of 6 N hydrochloric acid was added 11.8 g of 2-amino-4-chloro-5-sulfamylaniline and 10.4 g of 2-methylbenzyl cyanide. The reaction was refluxed for 22 hours and then concentrated in vacuo to a solid which was then added with stirring to 200 ml of 38% ammonium hydroxide. Filtration provided the free base as a semi-gum which was dissolved in 500 ml of methanol. The methanol solution was brought to a boil, charcoal added, and boiling continued for five minutes. Upon cooling, the suspension was filtered through Celite and the filtrate concentrated in vacuo to yield a solid, m.p. 226°-230°.
Quantity
50 mL
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reactant
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11.8 g
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reactant
Reaction Step One
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10.4 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

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